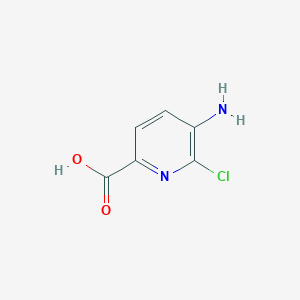

5-Amino-6-chloropyridine-2-carboxylic acid

Description

Contextualization within Halogenated Pyridine (B92270) Carboxylic Acid Derivatives

5-Amino-6-chloropyridine-2-carboxylic acid belongs to the broader class of halogenated pyridine carboxylic acids. This family of compounds is characterized by a central pyridine ring functionalized with at least one halogen atom and one carboxylic acid group. Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, leading to a wide array of therapeutic agents. nih.gov

The inclusion of a halogen atom, such as chlorine, significantly influences the physicochemical properties of the parent pyridine carboxylic acid. Halogenation can alter the electronic environment of the pyridine ring, affect the acidity of the carboxylic group, and provide sites for further chemical modification. nih.gov The structural influence of halogen atoms generally increases with their size (Cl < Br < I). nih.gov These modifications are crucial in tuning the biological activity and pharmacokinetic profiles of molecules designed for pharmaceutical or agricultural applications. chemimpex.com The specific positioning of the halogen, amino, and carboxylic acid groups on the pyridine scaffold, as seen in this compound, creates a unique chemical entity with distinct reactivity and potential for forming complex molecular architectures.

Strategic Significance of Amino and Chloro Substituents on the Pyridine Scaffold

The strategic placement of the amino (-NH₂) and chloro (-Cl) substituents on the pyridine ring of this compound is pivotal to its chemical behavior and utility. Each group imparts specific electronic and steric effects that modulate the molecule's reactivity and intermolecular interactions.

The amino group at the 5-position acts as an electron-donating group, which can influence the electron density of the pyridine ring. rsc.org This functional group enhances the molecule's polarity, often improving its solubility in polar solvents, and serves as a hydrogen bond donor, a critical feature for molecular recognition at biological targets.

The interplay between the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups creates a complex electronic environment that defines the compound's utility as a versatile synthetic intermediate. beilstein-journals.org

Overview of Key Research Domains Investigating this compound

The unique structural features of this compound make it a compound of interest across several key research domains. Its primary application is as a key intermediate and building block in organic synthesis.

Pharmaceutical and Medicinal Chemistry : This compound is a valuable scaffold in drug discovery. The functional groups present allow for derivatization to create a library of compounds for screening potential biological activities. Research has explored its potential in developing new therapeutic agents, including those with antimicrobial and anticancer properties. chemimpex.com The pyridine carboxylic acid core is a well-established pharmacophore found in numerous approved drugs. nih.gov

Agrochemical Research : In the agrochemical industry, halogenated pyridines are crucial components of many herbicides and fungicides. chemimpex.com this compound serves as a precursor for the synthesis of new crop protection agents. Its structure can be modified to develop compounds with specific activities against agricultural pests and diseases. chemimpex.com

Material Science : While less common, pyridine derivatives are sometimes employed in material science. The functional groups on this compound could potentially be used to synthesize specialty polymers or other materials where its specific electronic and binding properties are advantageous. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEZFQHVYFATDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256819-07-4 | |

| Record name | 5-amino-6-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparations of 5 Amino 6 Chloropyridine 2 Carboxylic Acid

Retrosynthetic Analysis and Precursor Identification for 5-Amino-6-chloropyridine-2-carboxylic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, this process involves the disconnection of key functional groups to identify plausible precursors.

The primary disconnections for this molecule are at the C-N bond of the amino group and the C-C bond of the carboxylic acid group. This suggests that the synthesis could originate from a dichlorinated pyridine (B92270) scaffold, with subsequent selective amination and carboxylation steps. A key precursor identified through this analysis is 3,5-dichloropyridine-2-carboxylic acid or its derivatives. google.com Another potential route involves starting with an aminopyridine and introducing the chloro and carboxyl groups. The challenge lies in achieving the desired regioselectivity, placing the functional groups at the correct positions on the pyridine ring.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a few steps from readily available starting materials. Several methods have been reported for the synthesis of this compound.

One patented method describes the preparation starting from sodium 3,5-dichloropyridine-2-carboxylate through a thiolate substitution reaction. Another approach involves the amination of a polyhalogenated pyridine derivative. acs.org

Reaction Conditions and Optimization Strategies

The conditions for these direct synthetic routes are critical for achieving high yields and purity. For instance, in amination reactions of polyhalogenated pyridines, the choice of the aminating agent, solvent, temperature, and catalyst (if any) significantly influences the outcome. acs.org Base-promoted amination using sodium tert-butoxide in water has been shown to be an environmentally benign and effective method. acs.org

Optimization strategies often involve screening different reaction parameters to find the ideal conditions. This can include varying the stoichiometry of reactants, testing different bases or catalysts, and adjusting the reaction time and temperature. The goal is to maximize the conversion of the starting material to the desired product while minimizing the formation of byproducts.

Considerations of Reaction Yield and Regioselectivity

Reaction yield and regioselectivity are paramount in the synthesis of specifically substituted compounds like this compound. Regioselectivity refers to the preferential reaction at one position over another. In the context of pyridine chemistry, the electron-deficient nature of the ring and the directing effects of existing substituents govern the position of incoming groups.

For example, in the amination of a dichloropyridine precursor, the position of the incoming amino group is influenced by the electronic and steric environment of the chlorine atoms. Achieving high regioselectivity for the desired 5-amino-6-chloro isomer is a key challenge that synthetic chemists address through careful selection of reagents and reaction conditions.

Comparative Synthetic Approaches for Related Pyridine Carboxylic Acid Isomers and Analogues

The synthesis of pyridine carboxylic acids and their derivatives is a well-established field, with numerous methods available for different isomers and analogues. nih.govgoogle.com These approaches provide a broader context for understanding the synthesis of the target molecule.

Amination Reactions of Halogenated Pyridine Carboxylic Acid Precursors

Amination of halogenated pyridines is a common strategy for introducing amino groups onto the pyridine ring. acs.org These reactions, typically nucleophilic aromatic substitutions (SNAr), involve the displacement of a halide by an amine. The reactivity of the halogen follows the order F > Cl > Br > I.

Various aminating agents can be employed, ranging from ammonia (B1221849) to primary and secondary amines. The choice of the amine and the reaction conditions can be tailored to achieve the desired product. For instance, palladium-catalyzed amination reactions have also been developed, offering an alternative to traditional SNAr conditions. acs.org

Functional Group Interconversions at the Pyridine Core

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. nih.gov In the synthesis of substituted pyridines, FGIs can be used to introduce or modify substituents at various positions on the ring.

For example, a nitro group can be reduced to an amino group, a nitrile can be hydrolyzed to a carboxylic acid, and a halogen can be replaced by various other functional groups through cross-coupling reactions. These transformations provide flexibility in the synthetic design and allow access to a wide range of substituted pyridine derivatives.

Below is a table summarizing various synthetic strategies for pyridine carboxylic acid derivatives:

| Synthetic Strategy | Precursor Type | Key Transformation | Reference |

| Oxidation | Alkylpyridines | Oxidation of alkyl side chain | google.com |

| Halogenation/Amination | Dihalopyridines | Nucleophilic aromatic substitution | acs.org |

| Carboxylation | Halopyridines | Grignard reaction followed by CO2 | N/A |

| Ring Formation | Acyclic precursors | Condensation reactions | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 5 Amino 6 Chloropyridine 2 Carboxylic Acid

Reactivity Profiles of the Pyridine (B92270) Nitrogen

The primary reaction involving the pyridine nitrogen is protonation in the presence of acid, forming a pyridinium (B92312) salt. This protonation significantly alters the reactivity of the entire ring system, making it highly electron-deficient and even more resistant to electrophilic attack. uoanbar.edu.iq

Another key reaction is N-amination, where the pyridine nitrogen acts as a nucleophile. Treatment with electrophilic aminating reagents, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) or mesitylsulfonyl hydroxylamine (B1172632) (MSH), can lead to the formation of N-aminopyridinium salts. nih.gov These salts are versatile intermediates that can undergo further transformations. nih.gov

Transformational Chemistry of the Amino Functional Group

The exocyclic amino group at the C-5 position is a key site for synthetic modification. Its nucleophilic character allows it to undergo a variety of common reactions typical for aromatic amines.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base like pyridine to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new structural motifs. nih.gov

N-Alkylation: Direct alkylation of the amino group is also possible, though it can sometimes be challenging to control the degree of alkylation. More modern methods, such as visible light-driven decarboxylative N-alkylation, allow for the formation of C(sp³)–N bonds directly from carboxylic acids. nih.gov

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net These diazonium salts are highly useful synthetic intermediates. For example, they can be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) in place of the original amino group, or used in azo coupling reactions to form azo compounds. researchgate.net

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is another versatile handle for derivatization, primarily through reactions at the carbonyl carbon.

Esterification: The most common transformation is esterification, which can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol as a solvent. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to its methyl ester using reagents like polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine. organic-chemistry.org

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is fundamental in medicinal chemistry. nih.gov Since the direct reaction is slow, the carboxylic acid must first be activated using a coupling reagent. hepatochem.com A wide array of such reagents exists, enabling amide bond formation under mild conditions with high efficiency. growingscience.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Abbreviation | Full Name | Typical Conditions |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Amine, DIPEA (base), in aprotic solvent like DMF |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Amine, often with an additive like HOBt, in DCM or DMF |

| DCC | N,N′-Dicyclohexylcarbodiimide | Amine, often with DMAP as a catalyst, in DCM |

| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Amine, Et₃N (base), in an aprotic solvent |

Halogen Reactivity and Substitution Mechanisms at the Chloro Position

The chlorine atom at the C-6 position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the pyridine ring nitrogen.

The pyridine ring is an electron-deficient aromatic system, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C-2, C-4, C-6) to the ring nitrogen. uoanbar.edu.iqstackexchange.com The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine atom, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom, which is a key stabilizing factor. stackexchange.com In the second step, the chloride ion is eliminated as a leaving group, restoring the aromaticity of the ring and yielding the substituted product. youtube.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atom at the C-6 position.

The chloro group at C-6 serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, used to couple the chloropyridine with an organoboron species (typically a boronic acid or ester). libretexts.org

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially given the presence of other potentially interfering functional groups on the molecule. nih.govnih.gov

Table 2: Key Components in a Typical Suzuki-Miyaura Coupling Reaction

| Component | Example(s) | Function |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Precursor to the active Pd(0) catalyst. libretexts.org |

| Ligand | Phosphines (e.g., PPh₃, XPhos, SPhos) | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Pinacol esters (Ar-B(pin)) | Source of the organic group to be coupled. libretexts.org |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and influences reaction rate. |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, making it significantly less reactive than benzene. quimicaorganica.orgaklectures.com Furthermore, the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation) lead to the protonation of the pyridine nitrogen, forming a pyridinium ion. uoanbar.edu.iq This positive charge dramatically increases the deactivation of the ring, making substitution even more challenging. ntnu.no

When EAS does occur, it is highly regioselective, favoring attack at the C-3 and C-5 positions (meta to the nitrogen). youtube.comquora.com This is because the cationic intermediate (sigma complex) formed from attack at these positions is more stable than the one formed from attack at C-2, C-4, or C-6, as it avoids placing a positive charge on the already electron-deficient nitrogen atom. quora.com

In the case of 5-amino-6-chloropyridine-2-carboxylic acid, the ring is heavily substituted. The C-5 position bears a strongly activating amino group (-NH₂), which would direct electrophiles to its ortho positions (C-4 and C-6). However, both of these positions are already substituted. The C-3 position is unsubstituted but is meta to the activating amino group and adjacent to the deactivating carboxylic acid group. The powerful activating effect of the amino group is in direct conflict with the inherent deactivation of the pyridine ring and the withdrawing effects of the other substituents. Consequently, any further electrophilic substitution on this ring would be extremely difficult to achieve and would likely require forcing conditions, with the C-3 position being the most probable, albeit challenging, site of reaction.

Redox Chemistry: Oxidation and Reduction Pathways of this compound

The redox behavior of this compound is primarily dictated by the presence of the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid functionalities on the pyridine ring. These substituents influence the electron density of the aromatic system, thereby affecting its susceptibility to oxidation and reduction.

Oxidation Pathways

The primary site for oxidation in this compound is the amino group. Generally, aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and polymeric species, depending on the oxidant and reaction conditions.

Oxidation of the Amino Group:

The amino group (-NH₂) can be oxidized to a nitro group (-NO₂). This transformation is a common reaction for aromatic amines and is typically achieved using strong oxidizing agents. While specific studies on this compound are not extensively detailed in the public domain, the general mechanism involves the initial formation of a nitroso intermediate, which is then further oxidized to the nitro compound.

Common oxidizing agents for this type of transformation include peroxides and permanganates. For instance, reagents like hydrogen peroxide or potassium permanganate (B83412) are known to oxidize amino groups on aromatic rings. biosynth.com The reaction would theoretically proceed as follows:

Reaction Scheme: Oxidation of the Amino Group

| Oxidizing Agent | Solvent | Temperature (°C) | Potential Product |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Aqueous base | 0 - 25 | 5-Nitro-6-chloropyridine-2-carboxylic acid |

| Hydrogen peroxide (H₂O₂) | Acetic acid | 25 - 50 | 5-Nitro-6-chloropyridine-2-carboxylic acid |

It is important to note that the presence of the carboxylic acid and chloro groups may influence the reactivity and could lead to side reactions under harsh oxidative conditions.

Reduction Pathways

The reduction of this compound can potentially occur at two sites: the chloro group and the carboxylic acid group. The amino group is generally stable to reduction.

Reductive Dehalogenation:

The chlorine atom can be removed through a process called reductive dehalogenation. This is often achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction would yield 5-aminopyridine-2-carboxylic acid.

Reaction Scheme: Reductive Dehalogenation

Reduction of the Carboxylic Acid:

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of activating agents. biosynth.com The product of this reduction would be (5-amino-6-chloropyridin-2-yl)methanol.

Reaction Scheme: Reduction of the Carboxylic Acid

Specific, detailed research findings on the reduction of this compound are not extensively available. The following table provides a summary of plausible reduction pathways and conditions based on the known reactivity of similar functional groups.

| Reaction Type | Reducing Agent | Catalyst/Conditions | Potential Product |

|---|---|---|---|

| Reductive Dehalogenation | Hydrogen (H₂) | Palladium on carbon (Pd/C) | 5-Aminopyridine-2-carboxylic acid |

| Carboxylic Acid Reduction | Sodium borohydride (NaBH₄) | Acidic medium | (5-amino-6-chloropyridin-2-yl)methanol |

| Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether solvent | (5-amino-6-chloropyridin-2-yl)methanol |

Further experimental investigation is required to fully elucidate the specific redox chemistry, reaction kinetics, and mechanistic pathways for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 6 Chloropyridine 2 Carboxylic Acid

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

This section would typically present the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra of the compound and detail the vibrational modes of its functional groups.

Assignment of Characteristic Functional Group Vibrations

An analysis of the vibrational spectra would allow for the assignment of specific absorption bands to the functional groups present in 5-Amino-6-chloropyridine-2-carboxylic acid. The expected vibrations would include:

N-H stretching of the primary amine (NH₂) group.

O-H stretching of the carboxylic acid (COOH) group.

C=O stretching of the carboxylic acid group.

C=C and C=N stretching within the pyridine (B92270) ring.

C-Cl stretching .

Various bending vibrations (e.g., N-H scissoring, O-H bending).

A data table, such as the one below, would be populated with experimentally observed and theoretically calculated vibrational frequencies.

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Vibrational Assignment |

| Data not available | Data not available | N-H asymmetric stretch |

| Data not available | Data not available | N-H symmetric stretch |

| Data not available | Data not available | O-H stretch (broad) |

| Data not available | Data not available | C=O stretch |

| Data not available | Data not available | Pyridine ring stretches |

| Data not available | Data not available | C-Cl stretch |

Elucidation of Intermolecular Hydrogen Bonding Networks

The FT-IR and FT-Raman spectra would provide insights into the hydrogen bonding present in the solid state of the compound. Shifts in the vibrational frequencies of the O-H and N-H groups, typically a broadening and shifting to lower wavenumbers, would indicate their involvement in intermolecular hydrogen bonds. This could involve interactions between the carboxylic acid groups (forming dimers), between the amino group and the carboxylic acid, or between the amino group and the pyridine nitrogen of adjacent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

NMR spectroscopy is essential for confirming the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and carboxylic acid groups. The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring.

The following tables would be populated with the experimental chemical shifts.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | NH₂ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C=O (Carboxylic Acid) |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and its chromophoric properties.

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the substituted pyridine ring system. The positions of the absorption maxima (λmax) would be indicative of the chromophore's electronic structure.

UV-Vis Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | π → π* transition |

X-ray Diffraction Studies for Solid-State Structure

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction data for the compound this compound was found. Therefore, a detailed analysis of its crystal structure, including the determination of its crystal system, space group, and the nature of its intermolecular interactions and crystal packing, cannot be provided at this time.

Determination of Crystal System and Space Group

Experimental data from single-crystal X-ray diffraction is required for the determination of the crystal system and space group of a compound. As no such studies have been published for this compound, this information remains undetermined.

Computational Chemistry and Theoretical Investigations of 5 Amino 6 Chloropyridine 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to pyridine (B92270) derivatives to predict a range of properties, including molecular geometries, electronic features, and vibrational frequencies. tandfonline.comnih.gov Calculations are typically performed using a specific functional, like B3LYP, paired with a basis set such as 6-311++G(d,p), to provide a balance between accuracy and computational cost. tandfonline.com

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 5-Amino-6-chloropyridine-2-carboxylic acid, this involves optimizing bond lengths, bond angles, and dihedral angles.

Due to the presence of rotatable bonds, specifically the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-N bond of the amino group, the molecule can exist in different spatial arrangements known as conformations. Conformational analysis is crucial to identify the most stable conformer (the global minimum) and the relative energies of other low-energy conformers. This analysis reveals the molecule's preferred shape, which influences its physical properties and biological interactions. The planarity of the pyridine ring and the orientation of the amino and carboxylic acid substituents are key structural features determined through these calculations. nih.govnih.gov

Table 1: Representative Calculated Geometrical Parameters for a Pyridine Carboxylic Acid Derivative. (Note: This table illustrates typical bond lengths and angles derived from DFT calculations for similar structures, as specific published data for this compound is not available.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| C-NH₂ | ~1.37 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | O=C-O | ~123° |

| C-C-N (ring) | ~118° | |

| Dihedral Angle | N-C-C=O | ~0° or ~180° |

Electronic Structure Properties (e.g., Frontier Molecular Orbitals - HOMO, LUMO)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron. The energy of the LUMO is related to the electron affinity, showing the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the π-system of the pyridine ring. The LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid group and the pyridine ring. Visualizing these orbitals helps predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies. (Note: These values are representative for aminopyridine derivatives and serve to illustrate the output of DFT calculations.)

| Property | Energy (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. mdpi.com The MEP surface is colored according to the electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.netresearchgate.net

In this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, identifying them as primary sites for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group and the hydroxyl group of the carboxylic acid would exhibit the most positive potential (blue), marking them as sites for nucleophilic interaction and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wave function into a set of localized orbitals that align with the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. tandfonline.com For this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of the amino nitrogen and carboxylic oxygen atoms into the antibonding orbitals (π*) of the pyridine ring. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance. NBO analysis is also instrumental in studying the formation of intermolecular hydrogen bonds, such as the dimerization of carboxylic acids, by detailing the orbital interactions between a lone pair on a hydrogen bond acceptor (like a carbonyl oxygen) and the antibonding orbital of the donor bond (like an O-H bond). tandfonline.com

Table 3: Representative NBO Donor-Acceptor Interactions. (Note: This table illustrates typical intramolecular interactions and their stabilization energies (E(2)) found in similar molecules.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N₇ | π(C₂-N₁) | ~35.5 | Lone Pair Delocalization |

| LP(2) O₁₀ | π(C₈-O₉) | ~28.1 | Resonance in COOH |

| π(C₃-C₄) | π*(C₅-C₆) | ~20.4 | π-conjugation in Ring |

Prediction of Spectroscopic Parameters

Computational methods, especially DFT, are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Computational Vibrational Frequencies

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. DFT calculations produce a set of harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic peaks for its functional groups. These include the O-H stretching of the carboxylic acid, the symmetric and asymmetric N-H stretching of the amino group, the C=O stretching of the carboxyl group, and various stretching and bending modes of the pyridine ring and the C-Cl bond. researchgate.net The assignment of these calculated modes can confirm and complement experimental spectroscopic analysis.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups. (Note: The table shows typical scaled quantum chemical frequency predictions and their corresponding experimental ranges for the functional groups present in the molecule.)

| Vibrational Mode | Typical Scaled Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3550 | 3200-3600 |

| N-H Asymmetric Stretch | ~3450 | 3400-3500 |

| N-H Symmetric Stretch | ~3360 | 3300-3400 |

| C=O Stretch (Carboxylic Acid) | ~1720 | 1700-1750 |

| C=C, C=N Ring Stretches | ~1600-1450 | 1610-1430 |

| C-N Stretch (Amino) | ~1290 | 1280-1350 |

| C-Cl Stretch | ~750 | 700-800 |

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic compounds. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized molecule. However, no specific computational studies detailing the predicted NMR chemical shifts for this compound have been reported.

Theoretical Reactivity Descriptors

Theoretical reactivity descriptors, derived from conceptual DFT, are used to understand and predict the reactivity of molecules. These descriptors help in identifying the most likely sites for electrophilic and nucleophilic attack, providing crucial information for synthetic chemists.

Identification of Electrophilic and Nucleophilic Sites

The identification of electrophilic and nucleophilic sites is fundamental to understanding a molecule's chemical behavior. This is often achieved by analyzing the distribution of electron density and related properties such as the Fukui functions or the molecular electrostatic potential (MEP). For this compound, a detailed computational analysis to pinpoint these reactive sites has not been documented in scientific literature.

Evaluation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a vital role in the rational design of new NLO materials by predicting their hyperpolarizability.

Computational Assessment of Hyperpolarizability

Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Strategic Role as a Key Synthetic Intermediate

5-Amino-6-chloropyridine-2-carboxylic acid serves as a crucial starting material for the synthesis of a variety of complex organic molecules. The presence of multiple functional groups allows for sequential and regioselective reactions, providing a pathway to elaborate molecular structures. These reactions can include nucleophilic substitution of the chlorine atom, modifications of the amino and carboxylic acid groups, and participation in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The core structure of this compound is fundamental to the synthesis of more complex and highly substituted pyridine (B92270) derivatives. researchgate.net The existing functional groups act as handles for introducing further chemical diversity. For instance, the chlorine atom can be displaced by various nucleophiles, and the amino group can undergo reactions such as alkylation or acylation. nih.gov These transformations are essential steps in building libraries of pyridine-containing compounds for various applications, including pharmaceutical and materials science.

Indole (B1671886) scaffolds are prevalent in a vast number of biologically active compounds and natural products. nih.gov this compound can be a key precursor in the synthesis of certain indole derivatives. While direct applications are still being explored, the functionalities present in this molecule are amenable to synthetic strategies aimed at constructing the indole ring system, potentially through intramolecular cyclization pathways after suitable modifications. The development of novel indole-based compounds is of high interest in drug discovery, with some derivatives showing promise as inhibitors of enzymes like HIV-1 integrase. nih.gov

The quinolone core is another critical pharmacophore found in numerous antibacterial and anticancer agents. The structural elements of this compound can be strategically utilized in the synthesis of quinolone and related heterocyclic systems. Synthetic routes may involve annulation reactions where the pyridine ring of the starting material becomes fused with another ring to form the bicyclic quinolone framework. Recent research has highlighted the potential of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. nih.gov

The versatility of this compound extends to the synthesis of a broad range of other heterocyclic compounds. smolecule.com Its reactive sites can participate in various cyclization and condensation reactions to form fused heterocyclic systems such as pyrazolopyridines, imidazopyridines, and thiazolopyridines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The synthesis of such compounds often involves multi-step reaction sequences where this pyridine derivative serves as a pivotal intermediate.

Contributions to Pharmaceutical Research and Development

In the field of pharmaceutical research, this compound is a valuable scaffold for the development of new therapeutic agents. nih.govsmolecule.com Its inherent structural features and synthetic accessibility make it an attractive starting point for designing molecules that can interact with specific biological targets.

The design and synthesis of biologically active molecules is a cornerstone of medicinal chemistry, and this compound plays a significant role in this process. nih.gov The pyridine core is a well-established pharmacophore, and the substituents on this starting material provide opportunities for fine-tuning the physicochemical and pharmacological properties of the final compounds. For example, derivatives of 5-amino-2-pyridinecarboxylic acid have been investigated for their potential as antihypertensive agents. nih.gov The ability to systematically modify the structure of this building block allows medicinal chemists to explore structure-activity relationships and optimize lead compounds for improved efficacy and selectivity.

Interactive Data Table: Synthetic Applications

| Precursor | Product Class | Key Transformation | Potential Application |

| This compound | Advanced Pyridine Derivatives | Nucleophilic substitution, Acylation | Pharmaceuticals, Materials Science |

| This compound | Indole Derivatives | Cyclization Reactions | Drug Discovery (e.g., HIV inhibitors) |

| This compound | Quinolone Derivatives | Annulation Reactions | Antibacterial, Antiviral Agents |

| This compound | Other Heterocyclic Compounds | Condensation Reactions | Medicinal Chemistry |

Development of Targeted Therapeutic Agents

This compound serves as a crucial intermediate in the synthesis of targeted pharmaceuticals. The pyridine nucleus is a common feature in many biologically active compounds, and the specific substituents on this molecule allow for the precise design of drugs that can interact with specific biological targets. Research into related aminopyridine structures has shown potential in developing new anticancer agents. For instance, amino acid conjugates of aminopyridine have been synthesized and evaluated for their potential to overcome resistance to existing cancer drugs. nih.gov Furthermore, coordination polymers constructed using the closely related 5-aminopyridine-2-carboxylic acid have demonstrated anti-cancer properties, highlighting the therapeutic potential of this class of compounds. nih.gov Derivatives of this compound have also shown promise against certain cancer cell lines, indicating its utility in the development of anticancer drugs.

Utility in Enzyme Inhibitor Studies

The development of enzyme inhibitors is a cornerstone of modern drug discovery, and this compound is a valuable precursor in this field. The molecule's structure can be tailored to fit into the active sites of specific enzymes, thereby modulating their activity. Studies on analogous 2-pyridinecarboxylic acid compounds have demonstrated inhibitory effects on enzymes such as alpha-amylase and carboxypeptidase A. nih.gov This inhibitory action is a key mechanism in treating various diseases. The compound has been used to explore the inhibition mechanisms of enzymes involved in metabolic pathways, which aids in the development of new therapeutic agents.

Utility in Agrochemical Research and Development

In the field of agrochemicals, pyridine-based compounds are essential for developing modern crop protection solutions. The unique chemical properties of this compound make it an important building block for creating effective and selective agricultural products. chemimpex.com

Formulation of Herbicides and Pesticides

The pyridine carboxylic acid structure is a well-established pharmacophore in the herbicide industry. google.com A closely related compound, Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid), is a potent herbicide used to control broadleaf weeds. nih.gov The structural similarity suggests that this compound can be used as a key intermediate to synthesize a new generation of herbicides. google.com Its derivatives can be formulated to offer improved selectivity and reduced environmental impact compared to older chemicals. chemimpex.com

Development of Novel Crop Protection Agents

The quest for more effective and environmentally benign crop protection agents is a continuous effort in agrochemical research. This compound provides a versatile platform for developing such agents. chemimpex.com By modifying its structure, researchers can fine-tune the biological activity to target specific weeds or pests without harming the desired crops. Analogs of 2-pyridinecarboxylic acid have been shown to inhibit the germination and root growth of certain plants, demonstrating the herbicidal potential of this chemical class. nih.gov This targeted approach is crucial for sustainable agriculture practices.

Applications in Material Science Research

The functional groups present in this compound also lend themselves to applications in material science, particularly in the synthesis of specialized polymers.

Synthesis of Advanced Polymers and Coatings

The carboxylic acid and amino groups on the molecule are ideal for polymerization reactions. Research has shown that related compounds, such as 5-aminopyridine-2-carboxylic acid, can be used as ligands to construct coordination polymers with unique properties like luminescence. nih.gov Additionally, other similar molecules like 5-chloropyridine-2-carboxylic acid are employed in the production of specialty polymers and coatings to enhance durability and performance. chemimpex.com This indicates the potential of this compound as a monomer for creating advanced materials with tailored functionalities.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1256819-07-4 | clearsynth.combiosynth.com |

| Molecular Formula | C₆H₅ClN₂O₂ | clearsynth.combiosynth.com |

| Molecular Weight | 172.57 g/mol | clearsynth.combiosynth.com |

| Synonyms | 5-AMINO-6-CHLOROPICOLINIC ACID | clearsynth.com |

| Category | Intermediate | clearsynth.com |

Role in Analytical Chemistry as a Reagent

While specific, documented applications of this compound as a standalone reagent in routine analytical chemistry are not extensively reported in publicly available literature, its chemical structure suggests a potential utility as a derivatizing agent. Pyridine carboxylic acid derivatives, in general, are utilized in analytical chemistry to enhance the detection and separation of various analytes, particularly in the context of chromatography and mass spectrometry. nih.gov

The functional groups present in this compound—a carboxylic acid, an amino group, and a reactive chlorine atom—offer multiple sites for chemical modification. This allows it to be covalently attached to target molecules, thereby altering their physicochemical properties for improved analytical performance.

Potential Applications as a Derivatizing Agent:

Chromatography: Derivatization is a common strategy to improve the chromatographic behavior of analytes. By reacting with a compound of interest, this compound could introduce a chromophore (the pyridine ring) that enhances ultraviolet (UV) detection in high-performance liquid chromatography (HPLC). Furthermore, the introduction of this polar moiety can alter the retention characteristics of nonpolar analytes, enabling better separation.

Mass Spectrometry: In liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), the pyridine nitrogen atom can be readily protonated. nih.gov Derivatizing an analyte with this compound could therefore enhance its ionization efficiency in the positive ion mode, leading to improved sensitivity and lower detection limits. nih.gov A study on the derivatization of hydroxysteroids with various pyridine-carboxylate derivatives demonstrated that such modifications led to the formation of single, clear peaks in liquid chromatography and predominant protonated molecules ([M+H]+) in ESI-mass spectra, underscoring the utility of this class of reagents for sensitive and specific determination of analytes. nih.gov

The following table outlines the potential impact of derivatization with this compound on analytical techniques:

| Analytical Technique | Potential Enhancement through Derivatization |

| HPLC-UV | Introduction of a UV-active pyridine ring improves detection. |

| LC-MS | Enhanced ionization efficiency due to the basic pyridine nitrogen, leading to greater sensitivity. nih.gov |

| Gas Chromatography (GC) | The carboxylic acid group can be esterified to increase volatility for GC analysis, though this is a more general application for carboxylic acids. |

It is important to note that the development and validation of specific analytical methods using this compound as a reagent would require dedicated research to establish reaction conditions, efficiency, and the stability of the resulting derivatives.

Development of Compound Libraries Using this compound

In the realm of medicinal chemistry and drug discovery, the pyridine scaffold is considered a "privileged structure." mdpi.comnih.gov This designation is due to its frequent appearance in the structures of a wide array of biologically active compounds and approved drugs. nih.govlifechemicals.com The pyridine ring can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, making it a valuable core for the design of new therapeutic agents. nih.gov

This compound is a trifunctional building block, making it an exceptionally versatile starting material for the construction of diverse compound libraries. The presence of three distinct reactive sites—the carboxylic acid, the amino group, and the chloro substituent—allows for sequential and regioselective chemical modifications. This enables the generation of a large number of structurally distinct molecules from a single, readily accessible core.

Strategic Derivatization for Library Synthesis:

The differential reactivity of the functional groups can be exploited to build molecular complexity in a controlled manner.

Amide Bond Formation: The carboxylic acid is readily activated and coupled with a diverse range of amines to form amides. This is a robust and widely used reaction in medicinal chemistry for library synthesis. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring is activated towards nucleophilic substitution by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group. This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alcohols, at this position.

Modification of the Amino Group: The amino group can undergo a variety of chemical transformations, including acylation, sulfonylation, and reductive amination, to introduce further points of diversity.

A hypothetical reaction scheme for the generation of a combinatorial library from this compound is presented below:

| Step | Reaction | Reagents | Resulting Functionalization |

| 1 | Amide Coupling | Diverse Amines (R¹-NH₂) | Introduction of R¹ via an amide linkage at the 2-position. |

| 2 | Nucleophilic Aromatic Substitution | Diverse Nucleophiles (e.g., R²-NH₂, R²-SH) | Replacement of the chlorine atom at the 6-position with a new substituent (R²). |

| 3 | Acylation of Amino Group | Diverse Acylating Agents (e.g., R³-COCl) | Addition of an R³ acyl group to the 5-amino position. |

This three-step diversification strategy, where R¹, R², and R³ represent different chemical moieties from commercially available or synthetically accessible building blocks, can lead to the rapid generation of a large and structurally diverse library of compounds. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying novel hits for various biological targets.

The pyridine-annulated purines, for instance, have been synthesized using a building block strategy to create a library of potential anticancer agents. rsc.org This highlights the power of using functionalized heterocyclic scaffolds to generate novel bioactive molecules. The principles applied in such syntheses are directly transferable to the use of this compound as a core for library development.

Emerging Research Frontiers and Future Directions for 5 Amino 6 Chloropyridine 2 Carboxylic Acid

Exploration of Novel Derivatization Strategies

The future exploration of 5-amino-6-chloropyridine-2-carboxylic acid will heavily rely on the development of novel derivatization strategies to create a diverse library of new chemical entities. The presence of three distinct functional groups—the carboxylic acid, the amino group, and the chlorine atom—offers multiple handles for chemical modification.

The carboxylic acid moiety is a prime target for derivatization, most commonly through the formation of amide bonds. Advanced coupling reagents are expected to play a significant role in this area. Reagents such as N,N,N',N'-tetramethyl-o-(benzotriazol-1-yl)uranium tetrafluoroborate (B81430) (TBTU) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (B91526) (HATU) are known to facilitate amide bond formation, even with electron-deficient amines where such reactions can be sluggish. orientjchem.orgrsc.orgnih.gov The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N,N-Dimethylpyridin-4-amine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt) has also proven effective for coupling with challenging amines. nih.gov These methods will be instrumental in synthesizing a wide array of amide derivatives of this compound, each with the potential for unique biological activities.

Future research will likely focus on creating diverse libraries of these derivatives for high-throughput screening. The following table outlines potential derivatization strategies for this compound.

| Functional Group | Derivatization Strategy | Potential Reagents/Conditions | Resulting Derivative |

| Carboxylic Acid | Amide Coupling | TBTU, HATU, EDC/DMAP/HOBt | Amides |

| Carboxylic Acid | Esterification | Fischer esterification, Yamaguchi esterification | Esters |

| Amino Group | Acylation | Acyl chlorides, anhydrides | N-acyl derivatives |

| Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Chlorine Atom | Nucleophilic Aromatic Substitution | Amines, alcohols, thiols | Substituted pyridines |

Investigation of Undiscovered Bioactivity Profiles

While the specific bioactivity of this compound is not extensively documented, the broader class of pyridine (B92270) carboxylic acid derivatives has demonstrated a wide range of pharmacological effects, suggesting that this compound and its derivatives are promising candidates for biological investigation. nih.govnih.gov The structural motifs present in this compound are found in numerous bioactive molecules, hinting at its untapped therapeutic potential.

Future research will likely focus on screening this compound and its derivatives against a variety of biological targets. Given the known activities of related compounds, key areas of interest will include:

Antimicrobial Activity: Pyridine derivatives are known to possess antibacterial and antifungal properties. ontosight.airesearchgate.netnih.govnih.govresearchgate.net For instance, certain functionalized 2-pyridone-3-carboxylic acids have shown significant activity against Staphylococcus aureus. researchgate.netnih.gov The unique substitution pattern of this compound could lead to novel mechanisms of antimicrobial action.

Anticancer Activity: The pyridine nucleus is a common feature in many anticancer agents. nih.gov Derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile have demonstrated anti-cancer properties against various cancer cell lines. nih.gov It is plausible that derivatives of this compound could exhibit cytotoxic or antiproliferative effects.

Anti-inflammatory Activity: Imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting preferential inhibition of COX-2. researchgate.net This suggests that derivatives of this compound could be explored as potential anti-inflammatory agents.

Enzyme Inhibition: Pyridine carboxylic acids are recognized as versatile scaffolds for the development of enzyme inhibitors. nih.govnih.gov They have been shown to inhibit a wide range of enzymes, including urease, synthase, and various kinases. nih.gov The specific functional groups on this compound could allow for targeted interactions with the active sites of various enzymes.

The following table summarizes potential bioactivity profiles for derivatives of this compound based on the activities of related structures.

| Potential Bioactivity | Rationale based on Related Compounds |

| Antimicrobial | Functionalized 2-pyridone-3-carboxylic acids show activity against S. aureus. researchgate.netnih.gov |

| Anticancer | Derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile exhibit anti-cancer properties. nih.gov |

| Anti-inflammatory | Imidazo[1,2-a]pyridine carboxylic acid derivatives show anti-inflammatory effects. researchgate.net |

| Enzyme Inhibition | Pyridine carboxylic acids are known to inhibit a wide range of enzymes. nih.govnih.gov |

Integration in Advanced Catalytic Systems

The application of this compound and its derivatives is not limited to biological systems. The inherent chemical properties of this molecule, particularly its ability to act as a ligand, open up possibilities for its use in advanced catalytic systems.

Pyridine-2-carboxylic acid itself has been successfully employed as an efficient, recyclable, and metal-free catalyst in multi-component reactions for the synthesis of complex heterocyclic compounds. rsc.orgrsc.orgrsc.org This demonstrates the potential of the pyridine carboxylic acid scaffold to act as an organocatalyst. The electronic properties of this compound, modulated by the amino and chloro substituents, could lead to unique catalytic activities.

Furthermore, the ability of pyridine carboxylic acids to form coordination complexes with metal ions is well-established. mdpi.com These metal complexes can themselves be potent catalysts. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites, allowing for the formation of stable complexes with a variety of transition metals. The specific substituents on the pyridine ring can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. Future research could explore the synthesis of novel metal complexes of this compound and their application in various catalytic transformations, such as cross-coupling reactions, oxidations, and hydrogenations.

Implementation of Green Chemistry Principles in Synthetic Methodologies

As the chemical industry moves towards more sustainable practices, the implementation of green chemistry principles in the synthesis of this compound and its derivatives will be a key research focus. Traditional synthetic methods often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste.

Future synthetic strategies will likely prioritize the following green chemistry approaches:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govacs.org This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.govacs.org

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, are highly efficient and atom-economical. rsc.orgrsc.orgrsc.orgnih.govacs.org The use of pyridine-2-carboxylic acid as a catalyst in such reactions highlights the potential for developing similar green methodologies for the synthesis of derivatives of this compound. rsc.orgrsc.orgrsc.org

Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695), is a cornerstone of green chemistry. rsc.orgresearchgate.netijcce.ac.ir Research into the synthesis of pyridine derivatives in these solvents is an active area of investigation. rsc.orgresearchgate.netijcce.ac.ir

Catalytic Processes: The use of catalysts, particularly recyclable and heterogeneous catalysts, can significantly improve the efficiency and sustainability of chemical processes. google.com The development of catalytic routes for the synthesis and derivatization of this compound will be a priority.

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound derivatives.

| Green Chemistry Principle | Application in Synthesis |

| Microwave-Assisted Synthesis | Shorter reaction times and higher yields in derivatization reactions. nih.govacs.org |

| Multi-Component Reactions | Efficient and atom-economical synthesis of complex derivatives. rsc.orgrsc.orgrsc.orgnih.govacs.org |

| Use of Greener Solvents | Employing water or ethanol as reaction media to reduce environmental impact. rsc.orgresearchgate.netijcce.ac.ir |

| Catalysis | Development of recyclable catalysts for synthesis and derivatization. google.com |

Synergy with Advanced Computational Design and Drug Discovery Platforms

The synergy between experimental chemistry and advanced computational methods is revolutionizing the field of drug discovery and materials science. For a molecule like this compound, with its vast potential for derivatization, computational tools will be indispensable in navigating the expansive chemical space and identifying promising candidates for synthesis and testing.

Molecular docking is a powerful computational technique used to predict the binding orientation of a small molecule to a biological target. orientjchem.orgresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net By docking virtual libraries of this compound derivatives into the active sites of known drug targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. orientjchem.orgresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net This approach has been successfully used to identify potential inhibitors for a variety of enzymes, including those from Mycobacterium tuberculosis and human Aurora A kinase. orientjchem.orgresearchgate.net

In addition to predicting bioactivity, computational methods can also be used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel compounds. mdpi.com This allows for the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in the drug development pipeline.

Furthermore, quantum chemical calculations can provide insights into the electronic structure and reactivity of this compound and its derivatives. mdpi.com This information can be used to rationalize observed biological activities and to guide the design of new molecules with improved properties. The integration of these computational approaches will accelerate the discovery and development of new applications for this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-6-chloropyridine-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves chlorination of aminopyridine precursors or coupling reactions. For analogous compounds like 2-Amino-5-chloropyridine (CAS 1072-98-6), chlorination is achieved using POCl₃ under reflux (80–100°C) with catalytic DMAP. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product . Optimization may require Pd-mediated cross-coupling for regioselective functionalization, as seen in oxazolo-pyridine derivatives .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- HPLC : Assess purity (≥95%) using C18 columns with UV detection (λ = 254 nm).

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns. Compare with PubChem reference spectra (e.g., InChIKey for oxazolo-pyridines ).

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Melting Point : Cross-reference with analogs (e.g., 2-Amino-5-chlorobenzoic acid, mp 209–213°C ).

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 0–6°C in amber glass vials under inert atmosphere (argon). Amino-chloro pyridines are prone to hydrolysis; stability studies show degradation ≤5% over 12 months under these conditions . For long-term storage, lyophilization is recommended for carboxylic acid derivatives .

Advanced Research Questions

Q. How can contradictions in spectral data between synthetic batches be resolved?

- Methodological Answer :

- Re-crystallization : Eliminate solvent residues (e.g., DMF) that distort NMR peaks. Use mixed solvents (ethanol/water) for optimal crystal formation.

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals caused by tautomerism (common in amino-chloropyridines). For example, keto-enol tautomerism in pyridine-carboxylic acids alters δ 170–175 ppm in ¹³C NMR .

- Cross-Lab Validation : Compare data with authenticated standards from Kanto Reagents or Sigma-Aldrich .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic aromatic substitution sites. For example, the chlorine atom at position 6 in pyridine rings shows higher electrophilicity (Fukui indices >0.1) .

- Molecular Dynamics : Simulate solvation effects in aqueous buffers (pH 4–7) to predict stability under biological conditions .

Q. How to design a study investigating the compound’s biological activity while accounting for structural variability?

- Methodological Answer :

- Batch Standardization : Ensure all batches meet ≥98% purity (HPLC) and consistent spectral profiles .

- Dose-Response Experiments : Use 3D spheroid models to assess cytotoxicity (IC₅₀) across 5–100 µM. Include controls with structurally similar analogs (e.g., 4-Amino-3,6-dichloropyridine-2-carboxylic acid, CAS 42486-53-3) to isolate substituent effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across literature sources?

- Methodological Answer :

- Purity Verification : Re-measure mp using differential scanning calorimetry (DSC) at 5°C/min. Impurities (e.g., unreacted starting materials) lower mp by 10–15°C .

- Literature Cross-Check : Compare with rigorously characterized compounds like 2-Amino-4-chlorobenzoic acid (mp 231–235°C ). Discrepancies >5°C suggest synthetic or purification issues.

Q. What strategies mitigate conflicting results in catalytic coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.